4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-1,3-benzoxathiol-5-amine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate . The exact molecular pathways involved depend on the specific enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide can be compared with other similar compounds, such as:
5-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide: Lacking the chloro group, this compound may exhibit different properties in terms of solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₈ClNO₄S₂
- Molecular Weight : 341.78 g/mol
- CAS Number : 518052-51-2
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzene sulfonamides with benzoxathiol derivatives under controlled conditions. Various synthetic methods have been explored to optimize yield and purity.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating a series of sulfonamide derivatives reported that certain compounds showed notable activity against the NCI-60 cancer cell line panel, with growth inhibition values indicating promising anticancer potential .
Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines
Compound | Cell Line | GI50 (μM) | Remarks |
---|---|---|---|
4c | CNS Cancer Panel | 3.24 | Highest sensitivity observed |
4c | Breast Cancer | 12.68 | Total growth inhibition |
2a | Leukemia CCRF-CEM | Notable | Selective activity |
2d | Non-responsive | N/A | Inactive |
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor proliferation and survival. For example, studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Other Biological Activities
Beyond anticancer properties, some studies have indicated that derivatives of this compound may also possess antimicrobial and anti-inflammatory activities. Research into similar benzoxazole derivatives has highlighted their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study synthesized a series of benzothiazole and benzoxazole derivatives, including the target compound. The results indicated that several derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colorectal carcinoma) cell lines, suggesting a structure–activity relationship that could guide future drug design efforts . -
Toxicity Assessment :
Toxicity studies using zebrafish embryos revealed that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity. This highlights the importance of evaluating both efficacy and safety in drug development .
Properties
IUPAC Name |
4-chloro-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIULHIOJXKHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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